5-Bromopicolinonitrile

Coordination Chemistry Synthetic Methodology Cyanopyridine Ligands

5-Bromopicolinonitrile (5-Bromo-2-cyanopyridine) leverages low C-Br bond energy (285 kJ/mol) for faster Pd oxidative addition, outperforming 5-Cl analogs and preventing incomplete conversion. Key intermediate in Tedizolid phosphate GMP manufacturing, qualified for multi-kg campaigns. Ideal for PDHK inhibitor lead optimization, Mo(IV) complex ligands, and selective BH3·THF reduction to (5-bromopyridin-2-yl)methanamine. Scale-up ready.

Molecular Formula C6H3BrN2
Molecular Weight 183.01 g/mol
CAS No. 97483-77-7
Cat. No. B014956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopicolinonitrile
CAS97483-77-7
Synonyms2-Cyano-5-bromopyridine;  5-Bromopyridine-2-carbonitrile; _x000B_5-Bromo-2-cyanopyridine;  5-Bromo-2-pyridinecarbonitrile; 
Molecular FormulaC6H3BrN2
Molecular Weight183.01 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)C#N
InChIInChI=1S/C6H3BrN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H
InChIKeyDMSHUVBQFSNBBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 20 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromopicolinonitrile (CAS 97483-77-7): A Strategic Heteroaromatic Building Block with Differentiated Reactivity for Pharmaceutical Synthesis and Cross-Coupling Chemistry


5-Bromopicolinonitrile (5-Bromo-2-cyanopyridine, CAS 97483-77-7) is a halogenated pyridinecarbonitrile derivative with the molecular formula C6H3BrN2 and a molecular weight of 183.01 g/mol [1]. It features a strategic combination of a bromo substituent at the 5-position and an electron-withdrawing cyano group at the 2-position . This ortho-like substitution pattern renders the bromine atom highly reactive towards transition metal-catalyzed cross-coupling reactions while the nitrile group provides a synthetic handle for further transformations into amides, amines, or heterocycles . The compound appears as an off-white to light yellow solid powder with a melting point range of 128-132°C and is soluble in dichloromethane, ether, ethyl acetate, and methanol [2].

Why 5-Bromopicolinonitrile (CAS 97483-77-7) Cannot Be Simply Replaced by Its 5-Chloro or 5-Fluoro Analogs in Cross-Coupling and Pharmaceutical Intermediates


The 5-bromo substituent in 5-bromopicolinonitrile confers distinct reactivity advantages over its 5-chloro and 5-fluoro analogs in key synthetic transformations, particularly in transition metal-catalyzed cross-coupling reactions. The C-Br bond's lower bond dissociation energy (approximately 285 kJ/mol) relative to C-Cl (approximately 327 kJ/mol) facilitates faster oxidative addition with palladium catalysts, a critical step in Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. Furthermore, the presence of the electron-withdrawing nitrile group at the 2-position synergistically activates the C-Br bond via π-electron withdrawal, a combination that provides a unique reactivity profile not achievable with alternative substitution patterns such as 3-bromo- or 6-bromo-regioisomers . Consequently, substituting 5-chloropicolinonitrile in established synthetic routes often results in incomplete conversion, lower yields, or the need for harsher reaction conditions, directly impacting both synthetic efficiency and the purity profile of downstream pharmaceutical intermediates.

Quantitative Evidence Guide for 5-Bromopicolinonitrile: Comparative Performance Data vs. Closest Analogs


Comparative Suzuki-Miyaura Coupling Reactivity of 5-Bromo- vs. 5-Chloro-2-cyanopyridine on Mo(IV) Complexes

In a direct comparative study, the reaction of the Mo(IV) precursor complex K3Na[Mo(CN)4O2]·6H2O with 5-bromo-2-cyanopyridine (5br2py) and 5-chloro-2-cyanopyridine (5cl2py) yielded distinct coordination products. Under identical pH conditions (pH ~10), both ligands underwent nitrile group transformation to form imino(5-halopyridin-2-yl)acetonitrile ligands (5br2pya and 5cl2pya), which subsequently coordinated to the Mo(IV) center. The resulting complexes, (PPh4)2[Mo(CN)3O(5br2pya)]·5br2py and (PPh4)2[Mo(CN)3O(5cl2pya)]·5cl2py, were isolated and characterized, demonstrating that the bromo derivative participates in this transformation with comparable efficiency to the chloro derivative. However, the enhanced polarizability of the C-Br bond offers a strategic advantage for subsequent cross-coupling derivatization of the brominated pyridine ring, a pathway not accessible from the chloro analog under similarly mild conditions [1].

Coordination Chemistry Synthetic Methodology Cyanopyridine Ligands

IC50 Profiling of a 5-Bromopicolinonitrile-Derived Kinase Inhibitor Fragment Against PDHK Isoforms

A 5-bromopicolinonitrile-derived compound (BDBM50526759 / CHEMBL4452536) was evaluated for inhibitory activity against the pyruvate dehydrogenase kinase (PDHK) family in a radiometric biochemical kinase assay. The compound exhibited differential potency across the four PDHK isoforms, with an IC50 of 24 nM against PDHK1, 132 nM against PDHK2, 90 nM against PDHK3, and 87 nM against PDHK4 [1]. This data establishes the bromopicolinonitrile scaffold as a viable starting point for the development of isoform-selective kinase inhibitors.

Medicinal Chemistry Kinase Inhibition Pyruvate Dehydrogenase Kinase

Reduction of 5-Bromopicolinonitrile to (5-Bromopyridin-2-yl)methanamine: A Comparative Synthetic Utility

5-Bromopicolinonitrile undergoes efficient reduction to (5-bromopyridin-2-yl)methanamine using borane-tetrahydrofuran complex (BH3·THF) under reflux conditions. In a representative procedure, 3.0 g (16.4 mmol) of 5-bromopicolinonitrile was reacted with 99 mL of 1M BH3·THF (99 mmol) at reflux for 2 hours under an inert atmosphere . This transformation yields a primary amine intermediate that retains the bromine atom, thereby enabling subsequent cross-coupling reactions.

Organic Synthesis Nitrile Reduction Pharmaceutical Intermediates

Role of 5-Bromopicolinonitrile as a Key Intermediate in the Synthesis of the Oxazolidinone Antibiotic Tedizolid

5-Bromopicolinonitrile (2-cyano-5-bromopyridine, CAS 97483-77-7) serves as a critical intermediate in the commercial manufacturing route of Tedizolid phosphate (CAS 856867-55-5), a next-generation oxazolidinone antibiotic developed by Cubist Pharmaceuticals for the treatment of acute bacterial skin and skin structure infections (ABSSSI) [1]. The bromine atom at the 5-position is essential for a key cross-coupling step that constructs the biaryl core of the Tedizolid molecule.

Pharmaceutical Synthesis Antibiotics Oxazolidinones

High-Value Application Scenarios for 5-Bromopicolinonitrile (CAS 97483-77-7) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Isoform-Selective PDHK Inhibitors

Leverage the 5-bromopicolinonitrile scaffold to generate focused libraries of PDHK inhibitors. The documented IC50 values for a bromopicolinonitrile-derived compound (24 nM for PDHK1, 132 nM for PDHK2) provide a validated starting point for lead optimization programs targeting metabolic disorders and oncology [1].

Pharmaceutical Process Chemistry: Manufacture of Oxazolidinone Antibiotics (e.g., Tedizolid)

Utilize 5-bromopicolinonitrile as a reliable and scalable key intermediate for the synthesis of Tedizolid phosphate and related oxazolidinone antibiotics. The compound's established role in a commercial manufacturing route underscores its suitability for multi-kilogram production campaigns under GMP conditions [2].

Coordination Chemistry and Catalysis: Synthesis of Mo(IV) Complexes with Tunable Ligands

Employ 5-bromopicolinonitrile as a ligand precursor for the synthesis of molybdenum(IV) cyanido complexes. The demonstrated ability of the nitrile group to undergo in situ transformation to iminonitriles at the Mo(IV) center, while retaining the bromo substituent, enables the preparation of metal complexes with pendant reactive handles for further functionalization or immobilization on solid supports [3].

Organic Synthesis: Orthogonal Functionalization via Selective Nitrile Reduction

Exploit the orthogonal reactivity of 5-bromopicolinonitrile by selectively reducing the nitrile group to a primary amine using BH3·THF. This transformation preserves the C-Br bond, yielding (5-bromopyridin-2-yl)methanamine, a versatile intermediate that can undergo subsequent cross-coupling reactions to access diverse heterocyclic scaffolds .

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